N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine
Description
N,N'-Di-9-acridinyl-(4,4'-bipiperidine)-1,1'-diethanamine is a binuclear compound featuring two 9-acridinyl moieties connected via a 4,4'-bipiperidine spacer and diethanamine bridges. Acridine derivatives are well-known DNA intercalators, and the bipiperidine linker enhances structural rigidity and influences binding dynamics.
Properties
CAS No. |
119643-88-8 |
|---|---|
Molecular Formula |
C40H44N6 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
N-[2-[4-[1-[2-(acridin-9-ylamino)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine |
InChI |
InChI=1S/C40H44N6/c1-5-13-35-31(9-1)39(32-10-2-6-14-36(32)43-35)41-21-27-45-23-17-29(18-24-45)30-19-25-46(26-20-30)28-22-42-40-33-11-3-7-15-37(33)44-38-16-8-4-12-34(38)40/h1-16,29-30H,17-28H2,(H,41,43)(H,42,44) |
InChI Key |
JGHICYRKPGXJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)CCNC3=C4C=CC=CC4=NC5=CC=CC=C53)CCNC6=C7C=CC=CC7=NC8=CC=CC=C86 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Acridine Moieties
N1,N7-Bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine (Compound 11)
- Structure: Shares bis-acridinyl groups but uses a bis-(3-aminopropyl)amine linker instead of bipiperidine.
- Synthesis : Prepared via coupling with 9-methoxyacridine, yielding higher stability compared to earlier methods .
- Stability : NMR data (δ=112.0–133.4 ppm) confirmed successful bis-coupling, with enhanced stability due to the methoxybenzyl group .
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride
- Structure : Features a single acridinyl group linked to a phenyl-piperazine moiety.
- Applications : Used in fluorescence-based assays; the dihydrochloride salt improves solubility (≥99% purity) .
- Key Difference: Monomeric structure and lack of a binuclear scaffold limit its DNA intercalation efficiency relative to the bipiperidine-linked compound .
Bipiperidine-Based Compounds
4,4′-Bipiperidine Dihydrochloride
- Structure : Aliphatic bipiperidine dication with chloride counterions.
- Relevance : Highlights the role of bipiperidine in modulating solid-state packing and solubility, critical for drug formulation .
1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone)
- Structure : Bipiperidine scaffold functionalized with trifluoroacetyl groups.
- Applications: Used as a molecular spacer in organocatalysis and materials science.
- Key Difference : The electron-withdrawing trifluoroacetyl groups reduce basicity compared to the diethanamine-linked acridinyl compound, altering reactivity .
DNA-Binding and Stability Comparisons
- Binuclear Pd(II) Complexes: Studies on Pd(II) complexes with 4,4′-bipiperidine linkers (e.g., [Pd(BHEP)(H2O)₂]²⁺) demonstrate enhanced stability constants (log K = 8.2–9.5) compared to ethylenediamine analogs (log K = 7.1–8.3).
- DNA Interactions : The acridinyl-bipiperidine combination likely synergizes intercalation (acridine) and groove-binding (bipiperidine), contrasting with carboplatin’s stacking interactions .
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